4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, and a pyrazole ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups. The final step involves the coupling of the pyrimidine derivative with the pyrazole ring through a methylene bridge. Common reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and pressure conditions would be critical in ensuring the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and pyrazole derivatives with various substituents. Examples include:
- N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-IMIDAZOL-4-YL)METHYL]AMINE
Uniqueness
The uniqueness of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21F2N5O2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-phenylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21F2N5O2/c1-31-20-9-8-16(10-21(20)32-2)18-11-19(22(24)25)29-23(28-18)26-12-15-13-27-30(14-15)17-6-4-3-5-7-17/h3-11,13-14,22H,12H2,1-2H3,(H,26,28,29) |
InChI Key |
AAORTPOZKQUMHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CN(N=C3)C4=CC=CC=C4)C(F)F)OC |
Origin of Product |
United States |
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